molecular formula C17H17NO3 B11639445 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11639445
M. Wt: 283.32 g/mol
InChI Key: NLQUBOQBSLHSCT-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate is a synthetic aromatic compound featuring a phenyl acetate core substituted with a carbamoyl group at the para position. The carbamoyl group is further linked to a 4-ethylphenyl moiety. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.3 g/mol. The compound is primarily utilized as a precursor in photochemical synthesis, as demonstrated in , where it was converted into methyl (S)-4-((4-(1-methoxyethyl)phenyl)carbamoyl)benzoate under visible-light catalysis with a 43% yield .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(4-ethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-3-13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)21-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

NLQUBOQBSLHSCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-ethylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Ethylphenyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, ester group, and biological activity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 4-[(4-Ethylphenyl)carbamoyl]phenyl Acetate and Analogs

Compound Name Substituent on Phenyl Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Ethyl Phenyl acetate 283.3 Precursor in photochemical synthesis
Methyl 4-((4-ethylphenyl)carbamoyl)benzoate 4-Ethyl Methyl benzoate 283.3 Intermediate for light-driven alkylation
[4-[(2,3-Dimethylphenyl)carbamoyl]phenyl]methyl acetate 2,3-Dimethyl Methyl acetate 283.3 Structural analog; no reported bioactivity
Ethyl 2-(4-isopropylanilino)-2-oxoacetate 4-Isopropyl Ethyl oxoacetate 251.3 Research chemical with oxoacetate moiety
4-(2-Methylbutan-2-yl)phenyl acetate Branched alkyl Phenyl acetate 206.3 Building block for organic synthesis

Key Structural and Functional Differences

Substituent Effects: The 4-ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Isopropyl substituents () enhance hydrophobicity, which may improve tissue penetration but limit aqueous solubility .

Ester Group Variations :

  • Phenyl acetate (target compound) offers greater stability compared to methyl or ethyl esters due to aromatic conjugation. Methyl esters () are more reactive in hydrolysis, making them suitable for transient intermediates .
  • Oxoacetate esters () introduce a ketone group, enabling hydrogen bonding with biological targets like enzymes or receptors .

Synthetic Utility :

  • The target compound’s photochemical reactivity () highlights its role in advanced synthesis workflows, whereas analogs like 4-(2-methylbutan-2-yl)phenyl acetate () serve as generic building blocks for alkylated aromatics .

Biological Relevance: While the target compound lacks direct bioactivity data, structurally related carbamoyl-phenyl derivatives in and exhibit antitumor activity. For example, MS-247 (), a carbamoyl-linked DNA minor groove binder, shows potent anticancer effects via topoisomerase inhibition .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s moderate yield (43% in ) is comparable to other photochemical reactions but lags behind conventional coupling methods (e.g., peptide synthesis).
  • Drug Discovery Potential: Molecular docking tools like AutoDock Vina () could predict its binding to targets such as kinases or GPCRs, given its carbamoyl and aromatic pharmacophores.
  • Natural Product Analogues : Natural derivatives like 4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate () share the phenyl acetate scaffold but demonstrate antimicrobial properties, emphasizing the scaffold’s versatility .

Biological Activity

The compound 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate, a derivative of phenylacetate, has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse scientific literature.

Synthesis and Structural Characterization

This compound can be synthesized through a reaction involving 4-ethylphenyl isocyanate and phenyl acetate. The structural characterization typically involves techniques such as NMR spectroscopy and X-ray crystallography, which confirm the compound's molecular structure and interactions within its crystal lattice.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was tested against the NCI 60 cell line panel, revealing varying levels of growth inhibition across different cancer types:

Cell Line Type% Growth Inhibition
Leukemia (RPMI-8226)92.72%
Non-Small Cell Lung Cancer (NCI-H522)94.57%
Colon Cancer (HCT-15)98.05%
CNS Cancer (SNB-75)80.85%
Melanoma (MDA-MB-43)95.29%
Ovarian Cancer (OVCAR-4)96.33%
Renal Cancer (A498)81.27%
Breast Cancer (T-47D)89.47%

These results indicate that the compound may inhibit cell proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of related carbamate derivatives have also been documented. For example, compounds exhibiting structural similarities have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

The IC50 values indicate the concentration required for half-maximal inhibition of enzyme activity, suggesting that these compounds could serve as effective anti-inflammatory agents.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Anti-cancer Activity : A study published in Pharmaceutical Research evaluated the anti-proliferative effects of various phenylacetate derivatives against breast cancer cell lines, demonstrating that modifications in the aromatic ring significantly influenced their efficacy.
  • Cholinesterase Inhibition : Research has indicated that certain derivatives exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values showing promising potential for treating neurodegenerative diseases.
  • In Vivo Studies : In vivo assessments have shown that selected derivatives possess comparable anti-inflammatory effects to established drugs like celecoxib, highlighting their therapeutic potential in managing chronic inflammatory conditions.

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